1,2,4,7,8-Pentachlorodibenzo-P-dioxin
Overview
Description
1,2,4,7,8-Pentachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .Molecular Structure Analysis
The molecular formula of this compound is C12H3Cl5O2 . The molecular weight is 356.416 . The IUPAC Standard InChIKey is QUPLGUUISJOUPJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Cytochrome P450 enzymes (CYPs) are crucial for metabolizing dioxin compounds such as this compound . Molecular dynamic simulations (MD), quantum mechanics/molecular mechanics methods (QM/MM) and density functional theory (DFT) have been applied to investigate the metabolic activation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 356.4 g/mol . The XLogP3 value is 6.2 , indicating that it is lipophilic in nature.Scientific Research Applications
Reproductive Development Effects
Research by Hamm, Chen, and Birnbaum (2003) showed that exposure to a mixture of dioxins and furans, including 1,2,4,7,8-Pentachlorodibenzo-P-dioxin, altered reproductive development in laboratory animals. This study highlighted the reproductive effects caused by such exposure, emphasizing developmental toxicity (Hamm, Chen, & Birnbaum, 2003).
Cancer Therapy Potential
Zhang et al. (2009) explored the use of this compound in cancer therapy, particularly for estrogen receptor-negative breast cancer. The study indicated that this compound, via the aryl hydrocarbon receptor pathway, inhibited the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent (Zhang et al., 2009).
Environmental Exposure Assessment
Collins et al. (2007) studied the impact of factors like age and body mass index on serum levels of this compound. This research is significant for understanding the environmental exposure of humans to dioxins and assessing the background levels of these compounds in different populations (Collins et al., 2007).
Risk Assessment for Dioxin-like Compounds
Ede et al. (2013) conducted a study to compare intake and systemic relative effect potencies of this compound, contributing to risk assessment for dioxin-like compounds. Their work helps in understanding how these compounds behave in the body and their potential risks (Ede et al., 2013).
Pharmacokinetic Properties
Chen et al. (2001) examined the pharmacokinetic properties of dioxins, including this compound. The study focused on the transfer of these chemicals to offspring and placenta, providing crucial insights into the distribution and potential effects of these compounds during pregnancy (Chen, Hamm, Hass, & Birnbaum, 2001).
Safety and Hazards
Properties
IUPAC Name |
1,2,4,7,8-pentachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPLGUUISJOUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074067 | |
Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-08-7 | |
Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58802-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,7,8-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W411W6AKOM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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